Methyl 3-fluoro-2-methyl-4-nitrobenzoate
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Overview
Description
Methyl 3-fluoro-2-methyl-4-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, featuring a methyl ester group, a fluorine atom, a nitro group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-2-methyl-4-nitrobenzoate typically involves the nitration of methyl 3-fluoro-2-methylbenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-2-methyl-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as hydroxide ions, amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Methyl 3-fluoro-2-methyl-4-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Methyl 3-fluoro-2-carboxy-4-nitrobenzoate.
Scientific Research Applications
Methyl 3-fluoro-2-methyl-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-2-methyl-4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The ester group allows for hydrolysis under physiological conditions, releasing the active components .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-4-nitrobenzoate: Similar structure but with different substitution pattern.
Methyl 4-fluoro-3-nitrobenzoate: Another isomer with the nitro and fluorine groups in different positions.
Methyl 2-methyl-3-nitrobenzoate: Lacks the fluorine atom but has similar functional groups
Uniqueness
Methyl 3-fluoro-2-methyl-4-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.
Biological Activity
Methyl 3-fluoro-2-methyl-4-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various pathogens, and potential applications.
Chemical Structure and Properties
This compound is characterized by its molecular formula C10H10FNO2 and a molecular weight of approximately 213.16 g/mol. The compound features a benzoate structure with a nitro group, a fluorine atom, and a methyl group attached to the aromatic ring. The presence of the nitro group is often associated with increased biological activity, making this compound a subject of interest in drug development.
The mechanism of action for this compound involves several key interactions:
- Reduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
- Fluorine Influence : The fluorine atom may enhance the compound's reactivity and binding affinity to biological targets, influencing its pharmacological properties.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. Compounds with similar structures have shown efficacy against various bacterial strains:
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
7a | E. coli | 1–4 |
7a | S. aureus | <0.03125 |
7a | K. pneumoniae | 1–4 |
The above data demonstrates that compounds derived from or related to this compound can effectively inhibit both Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to antibacterial properties, there are indications that similar compounds may also exhibit antifungal activity. This potential is attributed to their structural characteristics, particularly the presence of the nitro group, which is known to enhance biological activity.
Anticancer Activity
Recent studies have explored the anticancer properties of related compounds. For instance, certain derivatives have shown effective inhibition of microtubule assembly and induced apoptosis in breast cancer cell lines at concentrations as low as 1μM. These findings suggest that this compound could also possess anticancer properties worthy of further investigation .
Case Studies
- Antimycobacterial Activity : A study synthesized derivatives similar to this compound and evaluated their activity against Mycobacterium tuberculosis. The most potent derivative exhibited an MIC value of 4μg/mL, indicating significant potential for developing new antitubercular agents .
- Microtubule Destabilization : Compounds derived from this class were assessed for their ability to destabilize microtubules in cancer cells. Results showed a significant reduction in microtubule assembly at concentrations around 20μM, suggesting a mechanism for their anticancer effects .
Properties
Molecular Formula |
C9H8FNO4 |
---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
methyl 3-fluoro-2-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C9H8FNO4/c1-5-6(9(12)15-2)3-4-7(8(5)10)11(13)14/h3-4H,1-2H3 |
InChI Key |
FLXBQNQUQCHDOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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